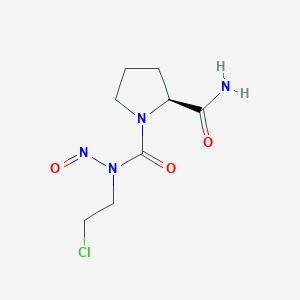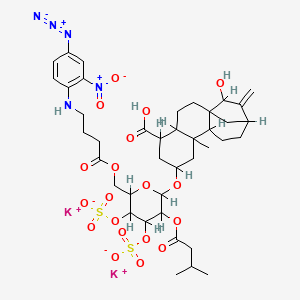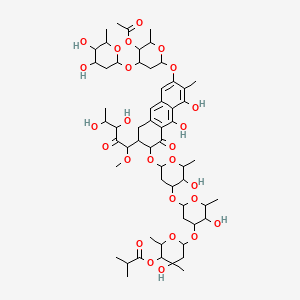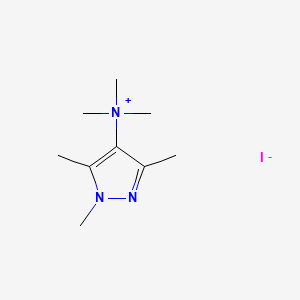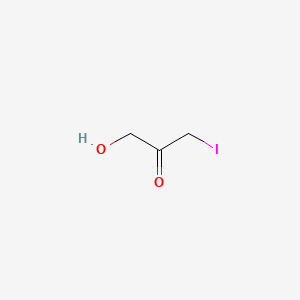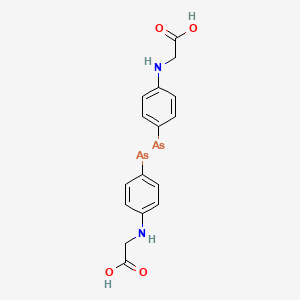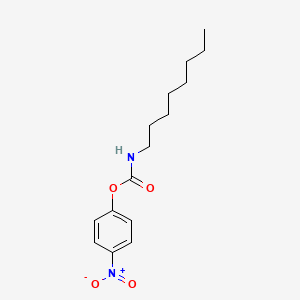
4-Nitrophenyl N-octylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl N-octylcarbamate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 315.42 g/mol. 4-Nitrophenyl N-octylcarbamate is also known as NPC and is used as a substrate for the detection of esterase activity in biological samples.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl N-octylcarbamate involves the hydrolysis of the carbamate bond by esterases in biological samples. The hydrolysis of the carbamate bond results in the release of 4-Nitrophenol, which can be detected through spectrophotometric analysis. The rate of hydrolysis of 4-Nitrophenyl N-octylcarbamate is proportional to the esterase activity in the biological sample.
Biochemical and Physiological Effects
4-Nitrophenyl N-octylcarbamate is a relatively safe compound and does not have any known significant biochemical or physiological effects. However, it is essential to handle the compound with caution as it is a potential irritant and can cause skin and eye irritation.
Advantages and Limitations for Lab Experiments
The use of 4-Nitrophenyl N-octylcarbamate as a substrate for the detection of esterase activity in biological samples has several advantages. The compound is relatively stable and has a high yield of reaction. It is also easy to purify and can be stored for an extended period. However, there are some limitations to the use of 4-Nitrophenyl N-octylcarbamate in lab experiments. The compound is not suitable for the detection of all esterases, and its detection limit is relatively low.
Future Directions
There are several future directions for the use of 4-Nitrophenyl N-octylcarbamate in scientific research. One potential direction is the development of new substrates that can detect a broader range of esterases. Another direction is the modification of the compound to increase its detection limit and sensitivity. Additionally, the use of 4-Nitrophenyl N-octylcarbamate in environmental monitoring and detection of pesticide residues in food samples is an area that requires further exploration.
Conclusion
In conclusion, 4-Nitrophenyl N-octylcarbamate is a chemical compound that has significant applications in scientific research. Its use as a substrate for the detection of esterase activity in biological samples has made it an essential tool in drug discovery, toxicology, and environmental monitoring. The compound's unique properties, including its stability, high yield, and ease of purification, make it an ideal substrate for esterase detection. However, there are limitations to its use, and future research should focus on developing new substrates and modifying the compound to improve its detection limit and sensitivity.
Synthesis Methods
The synthesis of 4-Nitrophenyl N-octylcarbamate involves the reaction of 4-Nitrophenol with Octyl isocyanate. The reaction takes place in the presence of a catalyst and under controlled temperature and pressure conditions. The yield of the reaction is typically high, and the product can be purified through recrystallization or chromatography.
Scientific Research Applications
4-Nitrophenyl N-octylcarbamate is widely used in scientific research as a substrate for the detection of esterase activity in biological samples. Esterases are enzymes that hydrolyze ester bonds in organic compounds, and their activity is essential for the metabolism of lipids, carbohydrates, and proteins. The detection of esterase activity is crucial in various fields of research, including drug discovery, toxicology, and environmental monitoring.
properties
IUPAC Name |
(4-nitrophenyl) N-octylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-2-3-4-5-6-7-12-16-15(18)21-14-10-8-13(9-11-14)17(19)20/h8-11H,2-7,12H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPTXUSQDRFHQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20979441 |
Source


|
| Record name | 4-Nitrophenyl hydrogen octylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20979441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl N-octylcarbamate | |
CAS RN |
63321-54-0 |
Source


|
| Record name | 4-Nitrophenyl N-octylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063321540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl hydrogen octylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20979441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[3-(1-azepanylsulfonyl)-4-methylanilino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B1228175.png)

![4-[2-(4-Carbamimidoyl-2-methylphenyl)iminohydrazinyl]-3-methylbenzenecarboximidamide;dihydrochloride](/img/structure/B1228180.png)
